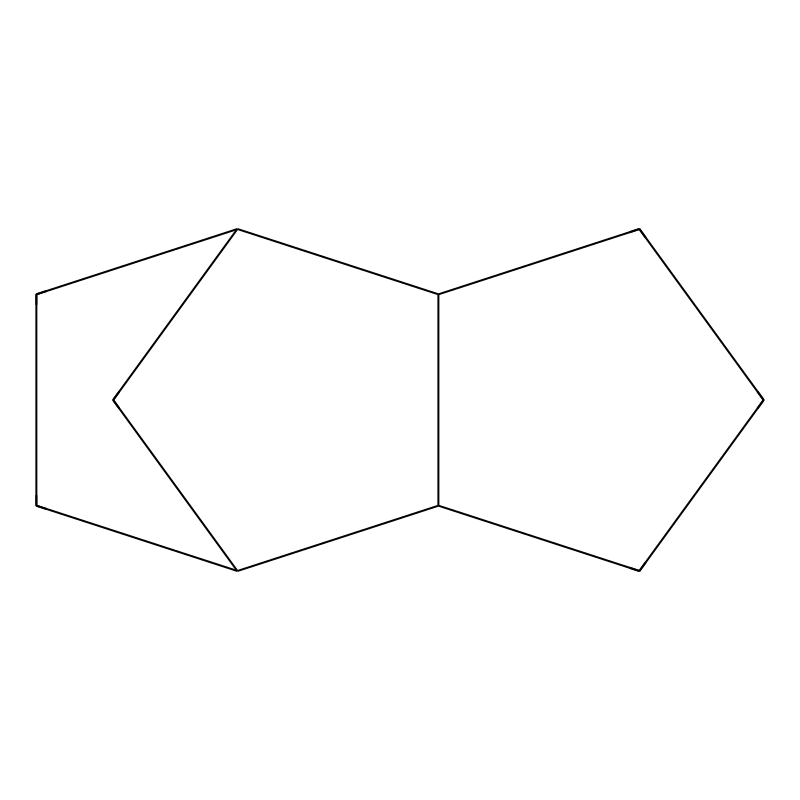

endo-Tetrahydrodicyclopentadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- PubChem: A search for this compound on PubChem, a public database of chemical information, yields information on its structure, chemical formula (C10H16), and a CAS number (2825-83-4) which can be used for further reference []. However, details regarding its use in scientific research are not available on PubChem.

- Limited Commercial Availability: The fact that this compound is commercially available from a chemical supplier suggests that it may be of some interest to researchers, but the specific applications are not disclosed by the supplier.

Endo-Tetrahydrodicyclopentadiene is a bicyclic organic compound characterized by its unique molecular structure, which consists of two fused cyclopentane rings. This compound is notable for its potential applications in various chemical processes, including fuel production and as an intermediate in organic synthesis. Its isomer, exo-tetrahydrodicyclopentadiene, exhibits different physical and chemical properties, making the study of endo-tetrahydrodicyclopentadiene particularly interesting in the context of hydroisomerization reactions .

The synthesis of endo-tetrahydrodicyclopentadiene typically involves the dimerization of cyclopentadiene under controlled conditions. Key methods include:

- Dimerization: Cyclopentadiene can be dimerized using heat or catalysts such as aluminum chloride or zeolites.

- Hydroisomerization: This method involves converting endo-tetrahydrodicyclopentadiene to exo-tetrahydrodicyclopentadiene using catalysts like platinum supported on zeolite at elevated temperatures and pressures .

These methods highlight the versatility and adaptability of synthetic routes available for producing this compound.

Endo-Tetrahydrodicyclopentadiene has several applications:

- Fuel Production: It serves as a precursor in the synthesis of high-energy fuels like JP-10, which is used in aerospace applications.

- Chemical Intermediates: The compound is utilized in organic synthesis as an intermediate for producing various chemicals.

- Catalysis: Its unique structure allows it to participate in catalytic reactions, enhancing efficiency in chemical processes .

Research on interaction studies involving endo-tetrahydrodicyclopentadiene primarily focuses on its reactivity with different catalysts during isomerization and oligomerization processes. Studies have shown that the presence of hydrogen significantly impacts the catalytic performance and stability of catalysts used for these reactions. For instance, platinum-supported catalysts demonstrate enhanced activity and selectivity when hydrogen is present during the conversion process . Understanding these interactions is crucial for optimizing reaction conditions and improving yields.

Endo-Tetrahydrodicyclopentadiene shares structural similarities with several other compounds. Here are some noteworthy comparisons:

| Compound | Structure Type | Key Characteristics | Unique Features |

|---|---|---|---|

| Exo-Tetrahydrodicyclopentadiene | Bicyclic | Isomer of endo; different physical properties | Higher boiling point; differing reactivity |

| Adamantane | Polycyclic | Highly stable; used in pharmaceuticals | Unique cage-like structure |

| Tricyclo[3.3.1.13,7]decane | Polycyclic | More complex structure; used in synthetic chemistry | Different stability and reactivity compared to endo |

| 1-Methyladamantane | Polycyclic | Methyl derivative of adamantane | Enhanced solubility and reactivity |

These compounds highlight the uniqueness of endo-tetrahydrodicyclopentadiene in terms of its reactivity and applications while showcasing its structural relationships within bicyclic and polycyclic categories.

Palladium-Based Catalyst Systems

Palladium on Carbon Catalyst Systems

Palladium on carbon represents the most extensively studied catalyst system for the hydrogenation of dicyclopentadiene to endo-tetrahydrodicyclopentadiene [5] [19]. The catalyst typically consists of palladium nanoparticles dispersed on activated carbon support, with loading concentrations ranging from 5% to 10% by weight [5] [8]. Research conducted by Hao et al. demonstrated that palladium on carbon catalysts exhibit exceptional activity for dicyclopentadiene hydrogenation under mild conditions [5]. The study revealed that the catalyst maintains high selectivity toward endo-tetrahydrodicyclopentadiene formation while achieving complete conversion of the starting material [5].

The mechanism of dicyclopentadiene hydrogenation over palladium on carbon follows a sequential pathway, where the two double bonds present in the dicyclopentadiene molecule are hydrogenated in distinct steps [9]. The first hydrogenation step involves the reduction of the norbornene double bond, which exhibits preferential adsorption on palladium active sites compared to other types of double bonds [9]. This selectivity stems from the stronger coordination of the norbornene double bond to the palladium surface, leading to the formation of an intermediate monohydrogenated product before complete reduction to endo-tetrahydrodicyclopentadiene [9].

Optimization studies have identified specific operating conditions that maximize both conversion and selectivity for palladium on carbon systems [8]. Vietnamese researchers determined that optimal conditions include a reaction temperature of 90 degrees Celsius, hydrogen pressure of 0.5 megapascals, reaction time of 4 hours, and a catalyst to dicyclopentadiene mass ratio of 10% in n-hexane solvent [8]. Under these conditions, complete dicyclopentadiene conversion was achieved with 97% selectivity toward endo-tetrahydrodicyclopentadiene [8].

Palladium on Alumina Catalyst Systems

Palladium supported on aluminum oxide represents an alternative catalyst system that has demonstrated significant potential for dicyclopentadiene hydrogenation [16] [17]. These catalysts typically contain lower palladium loadings compared to carbon-supported systems, with effective concentrations as low as 0.25% palladium by weight [9]. The aluminum oxide support provides enhanced thermal stability and allows for operation under more demanding reaction conditions [16].

Research investigating palladium on aluminum oxide catalysts has revealed distinct kinetic behavior compared to carbon-supported systems [16]. Studies conducted in trickling bed reactors demonstrated that these catalysts maintain high activity across a broad range of operating conditions, including temperatures from 319 to 379 Kelvin and hydrogen pressures from 1.0 to 2.0 megapascals [16]. The aluminum oxide support contributes to improved catalyst stability during extended operation periods [16].

The performance characteristics of palladium on aluminum oxide systems have been extensively characterized through systematic parameter studies [17]. Temperature effects investigations showed that conversion rates increase substantially with temperature elevation, with optimal performance achieved between 110 and 130 degrees Celsius [17]. The catalyst loading studies indicated that performance plateaus at palladium concentrations above 0.5% by weight, suggesting efficient utilization of the active metal phase [17].

Solvent Selection and Reaction Medium Optimization

Non-Polar Solvent Systems

The selection of appropriate solvents plays a critical role in optimizing dicyclopentadiene hydrogenation reactions [8] [19]. Non-polar solvents have consistently demonstrated superior performance compared to polar alternatives, with n-hexane emerging as the preferred reaction medium [8]. The enhanced solubility of dicyclopentadiene in non-polar solvents facilitates mass transfer processes and promotes uniform catalyst distribution throughout the reaction mixture [8].

Comparative studies examining various solvent systems have established clear performance hierarchies [19]. Ethanol has shown excellent results as an alternative solvent, providing high conversion rates while maintaining catalyst stability [5] [19]. The alcohol solvent offers advantages in terms of hydrogen solubility and catalyst wetting properties, contributing to enhanced reaction kinetics [19]. Research has demonstrated that ethanol-based systems achieve complete dicyclopentadiene conversion with selectivities exceeding 95% toward endo-tetrahydrodicyclopentadiene [19].

Cyclohexane represents another viable solvent option that has been investigated for dicyclopentadiene hydrogenation applications [16]. Studies utilizing cyclohexane as the reaction medium have reported favorable mass transfer characteristics and excellent catalyst performance [16]. The non-polar nature of cyclohexane promotes efficient hydrogen dissolution while maintaining optimal substrate-catalyst interactions [16].

Reaction Medium Optimization Strategies

The optimization of reaction medium composition extends beyond simple solvent selection to encompass considerations of hydrogen solubility, mass transfer limitations, and catalyst accessibility [19] [22]. Research has identified specific solvent properties that correlate with enhanced hydrogenation performance, including low viscosity, high hydrogen solubility, and chemical inertness toward both substrate and catalyst [19].

Mass transfer optimization studies have revealed the importance of maintaining adequate agitation to prevent diffusion limitations [19]. Stirring speeds between 600 and 800 revolutions per minute have been identified as optimal for laboratory-scale reactions, ensuring uniform mixing without causing catalyst degradation [19]. The relationship between agitation intensity and reaction rate follows a characteristic curve, with performance plateaus achieved beyond critical mixing thresholds [19].

Temperature effects on solvent performance have been systematically investigated across multiple catalyst systems [5] [17]. Higher temperatures generally improve reaction kinetics through enhanced molecular motion and increased hydrogen solubility, but excessive temperatures can lead to catalyst deactivation or unwanted side reactions [17]. The optimal temperature range for most solvent systems falls between 90 and 120 degrees Celsius, representing a balance between reaction rate and catalyst stability [17].

Kinetic Modeling of Hydrogenation Pathways

Langmuir-Hinshelwood Mechanism

The kinetic modeling of dicyclopentadiene hydrogenation has been extensively studied using the Langmuir-Hinshelwood mechanism framework [5] [9]. This approach assumes that both organic reactants and hydrogen undergo competitive adsorption on catalyst surface sites, with surface reaction representing the rate-determining step [5]. The mechanism considers non-competitive adsorption between organic species and hydrogen, reflecting the distinct binding characteristics of these molecular types [5].

Mathematical derivation of the kinetic equations follows standard Langmuir-Hinshelwood principles, incorporating adsorption equilibrium constants and surface reaction rate constants [5]. The resulting rate expressions account for the sequential nature of the hydrogenation process, with separate terms for each reduction step [5]. Model parameters have been determined through systematic fitting of experimental data using Runge-Kutta integration methods [5].

The kinetic analysis has revealed distinct activation energies for the two hydrogenation steps, with values of 3.19 and 31.69 kilojoules per mole respectively [5]. The significantly lower activation energy for the first step reflects the preferential adsorption and reduction of the norbornene double bond compared to the second double bond [5]. This kinetic distinction explains the observed selectivity patterns and intermediate product distributions [5].

Reaction Pathway Analysis

Detailed mechanistic studies have elucidated the specific sequence of bond reductions during dicyclopentadiene hydrogenation [9]. The reaction proceeds through a well-defined pathway where the norbornene double bond undergoes preferential hydrogenation, followed by reduction of the remaining cyclopentenyl double bond [9]. This sequential mechanism has been confirmed through product distribution analysis and kinetic isotope effect studies [9].

The kinetic order with respect to dicyclopentadiene has been determined to be zero within a wide range of initial concentrations, indicating surface saturation conditions [9]. In contrast, the hydrogenation of the intermediate product exhibits first-order kinetics, reflecting different adsorption strengths and surface coverage patterns [9]. These findings provide crucial insights for reactor design and process optimization applications [9].

Temperature dependence studies have quantified the relationship between reaction rates and thermal conditions [5] [19]. The rate constants for both hydrogenation steps exhibit Arrhenius behavior, with pre-exponential factors and activation energies determined through systematic temperature variation experiments [5]. The temperature range from 323 to 353 Kelvin has been identified as optimal for kinetic parameter determination [5].

Process Parameter Optimization

Temperature-Pressure-Reaction Time Relationships

Temperature Effects on Conversion and Selectivity

Temperature represents a critical process parameter that significantly influences both dicyclopentadiene conversion rates and endo-tetrahydrodicyclopentadiene selectivity [5] [17] [19]. Systematic temperature studies have revealed complex relationships between thermal conditions and reaction performance across different catalyst systems [17]. Research conducted at temperatures ranging from 323 to 353 Kelvin has demonstrated that conversion rates increase exponentially with temperature, following Arrhenius kinetics [5].

The optimal temperature range for dicyclopentadiene hydrogenation has been established through comprehensive experimental investigations [8] [17]. Studies utilizing palladium on carbon catalysts have identified 90 degrees Celsius as the optimal temperature, providing complete conversion while maintaining high selectivity toward the desired endo isomer [8]. Higher temperatures, while accelerating reaction rates, can lead to decreased selectivity due to competing side reactions and catalyst deactivation processes [17].

Temperature-selectivity relationships exhibit distinct patterns depending on the catalyst system employed [17]. Palladium-based catalysts generally maintain high selectivity across moderate temperature ranges, with optimal performance between 90 and 120 degrees Celsius [17]. However, excessive temperatures above 150 degrees Celsius can promote isomerization reactions that convert the desired endo product to the exo isomer [2].

Pressure Optimization Studies

Hydrogen pressure optimization studies have established clear correlations between pressure levels and reaction performance [5] [16] [19]. Research investigating pressure effects across the range of 0.5 to 1.5 megapascals has demonstrated that higher pressures generally enhance both conversion rates and overall reaction efficiency [5]. The pressure dependence reflects the increased hydrogen solubility and enhanced mass transfer characteristics achieved under elevated pressure conditions [16].

Systematic pressure variation experiments have identified optimal operating ranges for different catalyst systems [16] [18]. Palladium on aluminum oxide catalysts exhibit maximum performance at hydrogen pressures between 1.0 and 2.0 megapascals, with diminishing returns observed at higher pressures [16]. The pressure optimization studies have revealed that excessive pressures can lead to catalyst deactivation through hydrogen poisoning effects [18].

Economic considerations play an important role in pressure selection for industrial applications [18]. While higher pressures generally improve reaction kinetics, the associated equipment costs and energy requirements must be balanced against performance benefits [18]. Studies have identified pressure ranges between 0.5 and 2.0 megapascals as representing optimal compromises between performance and economic feasibility [18].

Reaction Time Optimization

Reaction time optimization studies have established minimum time requirements for achieving complete dicyclopentadiene conversion [8] [16]. Research utilizing optimized catalyst systems has demonstrated that reaction times of 4 to 6 hours are sufficient for achieving greater than 95% conversion under appropriate temperature and pressure conditions [8]. Extended reaction times beyond 6 hours typically provide minimal additional conversion benefits while increasing process costs [16].

Kinetic modeling studies have provided insights into the time-dependent evolution of conversion and selectivity [5] [9]. The reaction exhibits rapid initial conversion rates that gradually decrease as the reaction approaches completion [5]. Time-course studies have revealed that endo-tetrahydrodicyclopentadiene selectivity remains relatively constant throughout the reaction period, indicating minimal isomerization under optimal conditions [9].

Industrial process design considerations require balancing reaction time against throughput requirements [16]. Continuous flow reactor studies have demonstrated that residence times as short as 2 to 4 hours can achieve acceptable conversion levels when combined with optimized temperature and pressure conditions [16]. These findings support the development of more efficient industrial processes with enhanced economic viability [16].

Catalyst Loading and Reuse Stability Studies

Catalyst Loading Optimization

Catalyst loading optimization represents a critical factor in developing economically viable dicyclopentadiene hydrogenation processes [5] [8] [19]. Systematic studies examining catalyst concentrations from 0.25 to 1.0 weight percent have established optimal loading ranges for different reaction conditions [5]. Research has demonstrated that catalyst performance generally increases with loading up to approximately 0.5 to 1.0 weight percent, beyond which diminishing returns are observed [8].

The relationship between catalyst loading and reaction rate exhibits characteristic saturation behavior [19] [31]. At low catalyst concentrations, reaction rates increase linearly with catalyst loading, indicating kinetic control regimes [19]. However, at higher loadings, mass transfer limitations become dominant, leading to plateau regions where additional catalyst provides minimal performance benefits [31].

Economic optimization studies have identified catalyst loading ranges that balance performance requirements with cost considerations [21]. For palladium-based systems, loadings between 0.25 and 1.0 weight percent typically provide optimal cost-effectiveness [21]. These loading levels achieve high conversion rates while minimizing precious metal consumption and associated material costs [21].

Catalyst Reuse and Stability Studies

Catalyst reuse studies represent essential components of process development for industrial applications [2] [22] [31]. Research investigating palladium catalyst stability has demonstrated that properly designed catalyst systems can maintain activity through multiple reaction cycles [31]. Studies examining catalyst reuse over four consecutive cycles have shown minimal activity loss when appropriate regeneration procedures are employed [31].

Deactivation mechanisms have been systematically investigated to understand factors limiting catalyst lifetime [2] [22]. Common deactivation pathways include coke formation, metal sintering, and support degradation [2]. Research has identified operating conditions that minimize these deactivation processes, including moderate temperatures, appropriate hydrogen pressures, and proper solvent selection [22].

Catalyst regeneration procedures have been developed to restore activity in deactivated catalysts [22] [31]. Thermal treatment under hydrogen atmosphere at elevated temperatures has proven effective for removing carbonaceous deposits and restoring active site accessibility [22]. Studies have demonstrated that periodic regeneration can extend catalyst lifetime significantly, improving overall process economics [31].

| Table 1: Catalyst Systems Performance Comparison | |||||

|---|---|---|---|---|---|

| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | DCPD Conversion (%) | Selectivity endo-THDCPD (%) |

| ----------------- | ------------------ | ---------------- | ------------------- | -------------------- | ----------------------------- |

| Pd/C (10 wt%) | 50-80 | 0.5-1.5 | 4-8 | 95-100 | 95-98 |

| Pd/C (5 wt%) | 90 | 0.5 | 4 | 100 | 97 |

| Pd/Al₂O₃ (0.25% Pd) | 46-80 | 1.0-2.0 | 2-6 | 100 | 96-97 |

| Pd/γ-Al₂O₃ | 150 | 3.5 | 4 | 100 | 97.1 |

| NiMo₀.₂/γ-Al₂O₃ | 150 | 3.5 | 4-6 | 98 | 98 |

| Table 2: Kinetic Parameters for DCPD Hydrogenation | ||

|---|---|---|

| Parameter | Value | Catalyst System |

| ----------- | ------- | ----------------- |

| Activation Energy Step 1 (kJ/mol) | 3.19 | Pd/C |

| Activation Energy Step 2 (kJ/mol) | 31.69 | Pd/C |

| Rate Constant k₁ (×10⁻⁴ min⁻¹) | 45.5-185 | Pd/C (temperature dependent) |

| Rate Constant k₂ (×10⁻⁴ min⁻¹) | 15-25 | Pd/C (temperature dependent) |

| Temperature Range (K) | 323-353 | Various Pd catalysts |

| Pressure Range (MPa) | 0.5-1.5 | Various Pd catalysts |

| Table 3: Process Parameter Optimization | ||

|---|---|---|

| Process Parameter | Optimal Range | Effect on Conversion |

| ------------------- | --------------- | --------------------- |

| Temperature | 90-120°C | Increases with temperature up to 120°C |

| Hydrogen Pressure | 0.5-2.0 MPa | Increases with pressure up to 2.0 MPa |

| Catalyst Loading | 0.25-1.0 wt% | Optimal at 0.5-1.0 wt% |

| Reaction Time | 4-6 hours | Complete in 4-6 hours |

| Solvent Type | n-hexane, ethanol | Non-polar solvents preferred |

| Stirring Speed | 600-800 rpm | Mass transfer optimization |

Physical Description

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (66.67%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

2825-82-3

2825-83-4

Wikipedia

General Manufacturing Information

4,7-Methano-1H-indene, octahydro-: ACTIVE